molecular formula C6H14N2O2S B1280446 1-(Methylsulfonyl)piperidin-4-amine CAS No. 402927-97-3

1-(Methylsulfonyl)piperidin-4-amine

Cat. No. B1280446
M. Wt: 178.26 g/mol
InChI Key: FLQSRSQNICPZIH-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidin-4-amine is a chemical compound that is part of the piperidine class, which is known for its presence in various chemical reactions and biological activities. Piperidine derivatives are often synthesized for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the [4 + 2] cycloaddition reaction of cyclic N-sulfonylimines with enones or ynones can produce sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . Additionally, multicomponent reactions catalyzed by bromodimethylsulfonium bromide (BDMS) can lead to the formation of highly functionalized piperidines when aromatic aldehyde, amine, and 1,3-dicarbonyl compounds are combined . Another efficient method involves the use of polystyrene sulfonic acid catalyst for one-pot synthesis of densely substituted piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and diverse. For example, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is tetrahedral . This is consistent with the general understanding of piperidine chemistry, where the ring can assume different conformations affecting the overall molecular geometry.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition reaction of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides can yield 1-methylpiperidylidene-2-sulfon(cyan)amides . Similarly, the reaction of 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines with organic azides affords 1-substituted-piperidylidene-2-sulfon(cyan)amides . These reactions demonstrate the versatility of piperidine derivatives in forming various functional groups and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the nature of their substituents. For instance, the presence of a toluene-sulfonyl group can affect the compound's solubility and reactivity . The synthesis and structure-activity relationships of muscarinic receptor ligands based on the piperidine skeleton indicate that the substitution pattern can significantly impact the binding affinity and selectivity . Moreover, the antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum suggests that the substitutions on the benzhydryl ring and sulfonamide ring play a crucial role in determining their biological efficacy .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Piperidine Derivatives : 1-(Methylsulfonyl)piperidin-4-amine and its derivatives have been used in various chemical synthesis processes. For instance, Arnold et al. (2003) described the use of similar piperidine compounds in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting the compound's utility in complex chemical syntheses (Arnold, Overman, Sharp, & Witschel, 2003).

  • Polymerization Reactions : Wang et al. (2005) explored the Michael addition polymerizations of trifunctional amines including 4-aminomethyl piperidine (AMPD) with diacrylamides, leading to novel linear poly(amido amine)s. This study demonstrates the role of piperidine derivatives in polymer chemistry (Wang, Liu, Hu, Hong, & Pan, 2005).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Activity : Vinaya et al. (2009) synthesized various piperidine derivatives and evaluated their efficacy as antimicrobial agents. This research indicates the potential of 1-(Methylsulfonyl)piperidin-4-amine derivatives in developing new antimicrobial drugs (Vinaya et al., 2009).

  • Growth Hormone Secretagogue Research : Qin (2002) studied a compound structurally related to 1-(Methylsulfonyl)piperidin-4-amine, which is a growth hormone secretagogue. Such studies are crucial for understanding the pharmacological potential of piperidine derivatives (Qin, 2002).

Materials Science and Catalysis

  • Catalysis in Organic Synthesis : Research by Mulik et al. (2017) on the synthesis of substituted piperidines using polystyrene sulfonic acid showcases the use of piperidine derivatives in catalysis and materials science (Mulik, Hegade, Patil, Mulik, Salunkhe, & Deshmukh, 2017).

  • Synthesis of Sulfamidate-Fused Piperidin-4-ones : Liu et al. (2013) presented a method to produce sulfamate-fused piperidin-4-ones, demonstrating the utility of piperidine derivatives in the creation of complex molecular structures (Liu, Kang, Liu, Chen, Wang, Liu, Xie, Yang, & He, 2013).

Safety And Hazards

  • Safety Information : Buyer assumes responsibility to confirm product identity and purity. Sigma-Aldrich sells this product “as-is” and makes no warranties regarding merchantability, fitness for a particular purpose, or infringement of intellectual property rights .

properties

IUPAC Name

1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQSRSQNICPZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463302
Record name 1-(Methanesulfonyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)piperidin-4-amine

CAS RN

402927-97-3
Record name 1-(Methanesulfonyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402927-97-3
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Synthesis routes and methods

Procedure details

6.30 g (22.63 mmol) of (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester are dissolved in DCM (74 mL) and 17.4 mL (226 mmol) TFA are added. The reaction is stirred at RT for 16 h. The solvent is removed under reduced pressure. The crude product is diluted with diethylether at 40° C., the precipitate is filtered, washed with water and dried. The product is dissolved in MeOH, polymer supported hydrogencarbonate (PL-HCO3 MP Resin, Agilent Technologies) is added and the suspension is stirred for a few minutes. The resin is filtered and the solvent is removed under reduced pressure to afford 4.00 g of 1-methanesulfonyl-piperidin-4-ylamine. Yield: 99%; ESI-MS: 179 [M+H]+; HPLC (Rt): 0.26 min (method E)
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
O Kubo, K Takami, M Kamaura, K Watanabe… - Bioorganic & Medicinal …, 2021 - Elsevier
We undertook an optimization effort involving propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate 1, which we had previously …
Number of citations: 7 www.sciencedirect.com
BS Fanta, L Mekonnen, SKC Basnet, T Teo… - Bioorganic & Medicinal …, 2023 - Elsevier
Deregulation of cyclin-dependent kinase 2 (CDK2) and its activating partners, cyclins A and E, is associated with the pathogenesis of a myriad of human cancers and with resistance to …
Number of citations: 1 www.sciencedirect.com
H Yue, F Lu, C Shen, JM Quan - Bioorganic Chemistry, 2015 - Elsevier
Deregulation of Wnt/β-catenin pathway is closely related to the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease (AD), and glycogen synthase kinase 3β (GSK-…
Number of citations: 21 www.sciencedirect.com
WF Ma, HK Yang, MJ Hu, Q Li, TZ Ma, ZZ Zhou… - European Journal of …, 2014 - Elsevier
A series of novel 2,4-diaminopyrimidines containing piperidine and piperazine moieties were synthesized via an efficient one-pot methodology. The bioassay tests demonstrated that …
Number of citations: 26 www.sciencedirect.com
X Wang, M Zhang, R Zhu, Z Wu, F Wu, Z Wang, Y Yu - Molecules, 2022 - mdpi.com
PI3Kα is one of the potential targets for novel anticancer drugs. In this study, a series of 2-difluoromethylbenzimidazole derivatives were studied based on the combination of molecular …
Number of citations: 8 www.mdpi.com
KD Freeman-Cook, RL Hoffman… - Journal of Medicinal …, 2021 - ACS Publications
Control of the cell cycle through selective pharmacological inhibition of CDK4/6 has proven beneficial in the treatment of breast cancer. Extending this level of control to additional cell …
Number of citations: 51 pubs.acs.org
N Skrzypczak, K Pyta, P Ruszkowski, M Gdaniec… - European Journal of …, 2020 - Elsevier
The nucleophilic attack of amines at C(17) or C(17)/C(20) positions of geldanamycin’s (GDM) benzoquinone, via initial 1,4-Michael conjugate addition mechanism, yield new analogs …
Number of citations: 8 www.sciencedirect.com
S Codony, E Pujol, J Pizarro, F Feixas… - Journal of medicinal …, 2020 - ACS Publications
In vivo pharmacological inhibition of soluble epoxide hydrolase (sEH) reduces inflammatory diseases, including acute pancreatitis (AP). Adamantyl ureas are very potent sEH inhibitors, …
Number of citations: 15 pubs.acs.org
R Liu, H Yang, Z Chen, K Zhou, Q Shi, J Li, Y Huang… - Bioorganic …, 2022 - Elsevier
p300/CBP bromodomain plays an important role in transcriptional regulation, and its overexpression is closely related to various diseases such as cancers. Two inhibitors of this target …
Number of citations: 3 www.sciencedirect.com
Z Chen, J Li, H Yang, Y He, Q Shi, Q Chang… - Bioorganic & Medicinal …, 2022 - Elsevier
Adenovirus E1A-associated 300-k D protein (p300) bromodomain, which regulates gene expression by recognizing acetylated lysine (KAc) of histone, is a promising target for the …
Number of citations: 4 www.sciencedirect.com

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